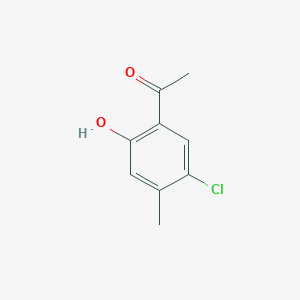

5'-Chloro-2'-hydroxy-4'-methylacetophenone

Descripción

Significance of Aromatic Ketones in Medicinal and Synthetic Chemistry Research

Aromatic ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring. This structural motif is a cornerstone in both medicinal and synthetic chemistry due to its inherent reactivity and presence in numerous biologically active molecules. sigmaaldrich.commdpi.com In medicinal chemistry, the aromatic ketone framework is a key pharmacophore in a variety of therapeutic agents, contributing to their binding affinity with biological targets. The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. Furthermore, the aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, further enhancing the pharmacological profile of a molecule. mdpi.com

In synthetic chemistry, aromatic ketones serve as versatile intermediates for the construction of more complex molecular architectures. nih.govsciencedaily.comazom.com The carbonyl group can undergo a wide range of chemical transformations, including nucleophilic addition, reduction to alcohols, and conversion to amines via reductive amination. The aromatic ring, on the other hand, is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups. This dual reactivity makes aromatic ketones invaluable starting materials for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. sciencedaily.com Recent advancements have further expanded their utility, with novel one-pot transformations being developed to convert aromatic ketones into esters, thereby broadening their applications in synthesizing valuable aromatic compounds. sciencedaily.comazom.com

Research Trajectories for Halogenated and Hydroxylated Acetophenone (B1666503) Derivatives

The introduction of halogen and hydroxyl groups onto the acetophenone scaffold significantly influences the molecule's physicochemical properties and reactivity, opening up new avenues for research and application. Halogenation, the process of introducing one or more halogen atoms, can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity. nih.gov In drug discovery, for instance, the strategic placement of a halogen atom can lead to enhanced potency and improved pharmacokinetic profiles. Research in this area often focuses on understanding how different halogens (fluorine, chlorine, bromine) and their positions on the aromatic ring affect biological activity. nih.gov Studies have shown that halogenated acetophenones can serve as precursors for a variety of bioactive compounds, including those with nematicidal properties. mdpi.com

Hydroxylated acetophenone derivatives, on the other hand, are of great interest due to the hydrogen-bonding capabilities of the hydroxyl group and its role as a synthetic handle. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, it can be readily modified or used to direct subsequent chemical transformations. Research on hydroxylated acetophenones has led to the discovery of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. For example, various naturally occurring and synthetic hydroxyacetophenones have been investigated for their potential as therapeutic agents and have shown promise in preclinical studies. mdpi.com

Overview of Academic Research Trends Involving 5'-Chloro-2'-hydroxy-4'-methylacetophenone

This compound has garnered attention in academic research primarily as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. sigmaaldrich.comchemimpex.com Its unique combination of a chloro, a hydroxyl, and a methyl group on the acetophenone core provides a synthetically versatile platform for generating molecular diversity.

One of the prominent research trends involves its use in the preparation of chalcones. sigmaaldrich.com Chalcones are open-chain flavonoids that are precursors to a wide variety of heterocyclic compounds and are known to exhibit diverse pharmacological activities. This compound can be condensed with various aromatic aldehydes to yield a library of substituted chalcones, which can then be further cyclized to form pyrazoline derivatives, another class of compounds with significant medicinal interest. sigmaaldrich.com

Another significant area of research is the utilization of this compound in the synthesis of chromone (B188151) derivatives. Specifically, it has been used to prepare 6-chloro-3-hydroxy-7-methyl-2-(2-thienyl)-4H-chromen-4-one. sigmaaldrich.com This particular chromone derivative has been investigated for its properties as a complexing agent, for example, in the spectrophotometric determination of vanadium(V). sigmaaldrich.com

Furthermore, the reactivity of the hydroxyl and chloro functional groups has been leveraged to develop novel compounds with potential therapeutic effects, particularly in the areas of anti-inflammatory and antimicrobial agents. chemimpex.com The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the resulting molecules, while the hydroxyl group provides a site for further functionalization or can participate in key binding interactions with biological targets. Researchers have explored its utility in creating complex molecular structures for applications in pharmaceuticals, agrochemicals, and specialty dyes. chemimpex.com The stability and compatibility of this compound with various reagents make it a valuable tool for chemists in both academic and industrial settings. chemimpex.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 28480-70-8 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Melting Point | 70-73 °C |

| Appearance | Off-white crystalline solid |

| Synonyms | 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone, 2-Acetyl-4-chloro-5-methylphenol |

Below is an interactive data table detailing research findings related to the application of this compound.

| Precursor Compound | Reaction Type | Synthesized Compound Class | Potential Application |

| This compound | Aldol (B89426) Condensation | Chalcones | Intermediate for Pyrazolines |

| This compound | Cyclization | Chromen-4-ones | Complexing Agent |

| This compound | Various | Novel Derivatives | Anti-inflammatory Agents |

| This compound | Various | Novel Derivatives | Antimicrobial Agents |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUSGGZSLVCDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344607 | |

| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28480-70-8 | |

| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Hydroxy 4 Methylacetophenone and Its Derivatives

Established Synthetic Routes to 5'-Chloro-2'-hydroxy-4'-methylacetophenone

The formation of hydroxyaryl ketones, such as this compound, is typically achieved through acylation of a corresponding phenol (B47542). The key challenge lies in controlling the regioselectivity of the reaction to ensure the acyl group is introduced at the desired position on the aromatic ring relative to the existing substituents.

The Fries rearrangement is a classic and reliable method for the synthesis of hydroxyaryl ketones from phenolic esters. ajchem-a.comsigmaaldrich.com This reaction involves the rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by Lewis acids. wikipedia.org The reaction is ortho- and para-selective, and the product ratio can be influenced by reaction conditions such as temperature and solvent. ajchem-a.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. ajchem-a.comresearchgate.net

For the synthesis of this compound, the process would begin with the acylation of the precursor, 4-chloro-3-methylphenol (B1668792), to form 4-chloro-3-methylphenyl acetate (B1210297). This ester is then subjected to the Fries rearrangement. The directing effects of the hydroxyl (after rearrangement), chloro, and methyl groups on the aromatic ring guide the acylium ion preferentially to the ortho position relative to the hydroxyl group, yielding the desired product. The use of Lewis acids like aluminum chloride is common, although greener alternatives like p-toluenesulphonic acid (PTSA) have also been explored for similar rearrangements. researchgate.netjocpr.com

Direct Friedel-Crafts acylation is another fundamental method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comnumberanalytics.com This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). wikipedia.orgorganic-chemistry.org The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, the substrate is 4-chloro-3-methylphenol. The reaction of this phenol with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid can lead to the formation of the target ketone. chemicalbook.com However, a significant challenge in the Friedel-Crafts acylation of phenols is the competition between C-acylation (on the ring, forming a ketone) and O-acylation (on the hydroxyl group, forming an ester). wikipedia.org To favor C-acylation, a sufficient amount of catalyst is required to complex with the phenolic oxygen, thereby reducing its nucleophilicity and allowing the ring to act as the nucleophile. The reaction of 4-chloro-3-methylphenol with acetic acid using boron trifluoride as a catalyst has been reported as a method to prepare this compound. chemicalbook.com

The regioselectivity is governed by the activating and directing effects of the substituents on the phenol ring. The hydroxyl group is a strong ortho-, para-director. The methyl group is also an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The combined influence of these groups directs the incoming acyl group to the C5 position, which is ortho to the hydroxyl group and meta to the chloro group.

| Method | Starting Material | Reagents | Key Features |

| Fries Rearrangement | 4-chloro-3-methylphenyl acetate | Lewis Acid (e.g., AlCl₃) | Intramolecular rearrangement; good for phenols; regioselectivity is temperature-dependent. ajchem-a.comwikipedia.org |

| Friedel-Crafts Acylation | 4-chloro-3-methylphenol | Acyl Halide/Anhydride, Lewis Acid (e.g., BF₃) | Direct C-C bond formation; competes with O-acylation; requires stoichiometric catalyst. organic-chemistry.orgchemicalbook.com |

Derivatization Strategies for this compound

The carbonyl and hydroxyl groups of this compound make it a versatile intermediate for the synthesis of more complex molecules, notably Schiff bases.

Schiff bases, also known as ketimines or azomethines, are compounds containing a carbon-nitrogen double bond (>C=N–). ajrconline.org They are typically formed through the condensation reaction of a primary amine with a carbonyl compound (a ketone in this case). arpgweb.comresearchgate.net this compound readily reacts with various primary aromatic amines (anilines) to produce a wide range of ketimines. ajrconline.orgresearchgate.net

The reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the acetophenone (B1666503). This is followed by a dehydration step, often acid-catalyzed, to form the stable imine bond. These reactions have been successfully carried out with a diverse set of anilines, including aniline (B41778) itself, aminophenols, aminothiophenols, chloro-nitro-anilines, aminobenzonitriles, and various dimethylanilines. ajrconline.orgresearchgate.net

The synthesis of ketimines from this compound can be achieved through several protocols, which can be broadly categorized as solvent-mediated or solvent-free.

Solvent-Mediated Protocols: The classical approach involves refluxing equimolar amounts of the ketone and the substituted aniline in a suitable solvent. ajrconline.org Absolute ethanol (B145695) and toluene (B28343) are commonly used solvents for this purpose. ajrconline.org To drive the reaction to completion, the water formed during the condensation is often removed using a Dean-Stark apparatus (D.S. Trap). ajrconline.orgresearchgate.net The progress of the reaction is typically monitored by thin-layer chromatography (TLC). ajrconline.org

Solvent-Free Protocols: In line with the principles of green chemistry, solvent-free methods have gained prominence. These techniques often offer advantages such as shorter reaction times, higher yields, and reduced environmental impact. derpharmachemica.comjocpr.com One such method is grinding, where the reactants are simply ground together in a mortar with a pestle, sometimes with a catalytic amount of acid, at room temperature. jocpr.com Another efficient solvent-free approach is microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves product yields. derpharmachemica.com

| Protocol | Conditions | Typical Reaction Time | Advantages | Disadvantages |

| Solvent-Mediated | Reflux in ethanol or toluene, often with a Dean-Stark trap. ajrconline.org | ~6 hours ajrconline.org | Well-established, simple setup. | Long reaction times, use of organic solvents, higher energy consumption. |

| Solvent-Free (Grinding) | Grinding reactants in a mortar at room temperature. jocpr.com | 4-5 minutes jocpr.com | Environmentally benign, rapid, low cost. | May not be suitable for all substrates, scalability can be a concern. |

| Solvent-Free (Microwave) | Microwave irradiation of neat reactants. derpharmachemica.com | 5-30 seconds derpharmachemica.com | Extremely rapid, high yields, eco-friendly. derpharmachemica.com | Requires specialized microwave equipment. |

The nature and position of substituents on the aniline ring significantly affect the nucleophilicity of the amino group and, consequently, the rate and yield of the Schiff base formation.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) increase the electron density on the aromatic ring and at the nitrogen atom of the amino group. This enhances the nucleophilicity of the amine, generally leading to faster reaction rates and higher yields of the corresponding ketimine. Studies involving the reaction of this compound with various dimethyl-anilines have shown good yields. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) decrease the electron density on the ring and reduce the nucleophilicity of the amino group. This can slow down the condensation reaction, potentially leading to lower yields or requiring more forcing conditions. Despite this, successful syntheses of ketimines from this compound have been reported with anilines bearing these groups, such as 4-Chloro-2-nitro-aniline and various aminobenzonitriles, with yields ranging from approximately 55% to 72%. ajrconline.org

The position of the substituent (ortho, meta, or para) also plays a role, primarily through steric hindrance. Bulky groups at the ortho position of the aniline can sterically hinder the approach of the amino group to the carbonyl carbon, potentially reducing the reaction rate and yield compared to their meta or para isomers.

The table below summarizes the reported yields for the synthesis of various ketimines from this compound, illustrating the effect of different aniline substituents.

| Aniline Substituent | Substituent Type | Reported Yield (%) | Reference |

| H (Aniline) | Neutral | 72.34 | ajrconline.org |

| 4-OH | EDG | 68.25 | ajrconline.org |

| 2-SH | EDG | 65.48 | ajrconline.org |

| 4-SH | EDG | 60.36 | ajrconline.org |

| 4-Cl, 2-NO₂ | EWG | 55.38 | ajrconline.org |

| 2-CN | EWG | 62.72 | ajrconline.org |

| 4-CN | EWG | 58.69 | ajrconline.org |

| 2,3-Dimethyl | EDG | - | researchgate.net |

| 2,4-Dimethyl | EDG | - | researchgate.net |

Formation of Chalcone (B49325) Derivatives from this compound

Chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic intermediates. scispace.comchemrevlett.com this compound serves as a primary building block for a variety of chalcone derivatives.

Claisen-Schmidt Aldol (B89426) Condensation Methodologies

The most classic and widely used method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation reaction. chemrevlett.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with the acetophenone derivative. scispace.comsaudijournals.com

The general procedure consists of reacting this compound with a selected aromatic aldehyde in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a polar solvent like ethanol. propulsiontechjournal.comajgreenchem.com The base deprotonates the α-carbon of the acetophenone's methyl ketone group, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, or chalcone. saudijournals.com While effective, this conventional method can sometimes lead to the formation of by-products, necessitating further purification steps.

Table 1: Comparison of Synthetic Methodologies for Chalcone Synthesis

| Methodology | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Claisen-Schmidt | Strong base (NaOH, KOH) in ethanol | Well-established, widely applicable | Long reaction times, use of volatile organic solvents, potential for by-products |

| Microwave Irradiation | Solid catalyst (e.g., K2CO3), solvent-free | Rapid reaction times (minutes), high yields (80-90%), energy efficient saudijournals.compropulsiontechjournal.com | Requires specialized microwave equipment |

| Ultrasonic Irradiation | Various catalysts | Reduced reaction times, improved yields nih.gov | Requires sonication equipment, frequency can be inconsistent rasayanjournal.co.in |

| Grinding (Mechanochemistry) | Solid base (e.g., solid NaOH) | Solvent-free, simple equipment (mortar and pestle), rapid propulsiontechjournal.comrasayanjournal.co.in | May not be suitable for all substrates, can be labor-intensive on a large scale |

Green Chemistry Approaches in Chalcone Synthesis

In response to the need for more environmentally benign synthetic methods, several green chemistry approaches have been developed for chalcone synthesis. These methods aim to reduce solvent use, decrease reaction times, and improve energy efficiency. propulsiontechjournal.com

Microwave-Assisted Synthesis : This technique involves irradiating a mixture of the acetophenone, an aldehyde, and a solid catalyst like anhydrous potassium carbonate (K2CO3) with microwaves. saudijournals.com The process is often solvent-free and can produce high yields of chalcones in just a few minutes. saudijournals.compropulsiontechjournal.com

Ultrasonic Irradiation : Sonication provides an alternative energy source to promote the condensation reaction. nih.gov Subjecting the reaction mixture to ultrasound waves can significantly enhance the reaction rate and yield compared to conventional stirring methods.

Grinding Method : A solvent-free approach involves grinding the solid reactants (acetophenone, aldehyde, and a solid base like NaOH) together in a mortar and pestle. rasayanjournal.co.in This mechanochemical method can lead to the formation of the chalcone product as a solid mass within minutes, which can then be purified by simple washing. propulsiontechjournal.com

Synthesis of Pyrazoline Derivatives Utilizing Chalcone Intermediates

Chalcones derived from this compound are valuable precursors for the synthesis of five-membered heterocyclic compounds, most notably pyrazolines. thepharmajournal.comdergipark.org.tr Pyrazolines are synthesized through the cyclization of these α,β-unsaturated carbonyl intermediates. thepharmajournal.com

The standard method involves reacting the chalcone derivative with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (such as phenylhydrazine) in a suitable solvent, often ethanol. researchgate.net The reaction typically proceeds under reflux and may be catalyzed by a small amount of acid, such as glacial acetic acid. dergipark.org.trnih.gov The mechanism involves an initial Michael addition of the hydrazine to the β-carbon of the chalcone's unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable 4,5-dihydro-1H-pyrazole, or pyrazoline, ring structure. dergipark.org.trnih.gov

Halogenation Reactions: Iodination of this compound

The aromatic ring of this compound can undergo further halogenation through electrophilic aromatic substitution. The iodination of this compound has been investigated specifically, providing insights into its reactivity.

| Reactive Species | Phenoxide ion and iodinating species (H₂OI⁺) | |

Preparation of Oxime Derivatives from this compound Analogs

The carbonyl group of acetophenones is readily converted into an oxime functional group (C=N-OH). This reaction is a general method for acetophenone analogs, including this compound. arpgweb.com

The synthesis of oximes is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as potassium hydroxide or sodium hydroxide. arpgweb.comnih.gov The reaction is often carried out by refluxing the components in an alcoholic solvent. The hydroxylamine adds to the carbonyl carbon, followed by the elimination of a water molecule to form the oxime. nih.gov These reactions are generally efficient and yield the desired oxime products in good yields. arpgweb.com

Mechanistic Studies of Derivatization Reactions Involving the Acetophenone Core

The derivatization of the this compound core proceeds through several well-understood reaction mechanisms.

Claisen-Schmidt Condensation : The mechanism begins with the abstraction of an α-proton from the acetophenone by a strong base, creating a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by the solvent to form a β-hydroxy ketone (an aldol). Under the reaction conditions, this aldol intermediate rapidly undergoes base-catalyzed dehydration, eliminating a water molecule to form the conjugated and highly stable α,β-unsaturated system of the chalcone.

Pyrazoline Formation : This reaction is a classic example of a conjugate addition-cyclization sequence. The process starts with the nucleophilic Michael addition of a nitrogen atom from hydrazine to the electron-deficient β-carbon of the chalcone. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the carbonyl carbon of the original ketone moiety. This forms a five-membered heterocyclic ring, which, after proton transfers and the elimination of a water molecule, yields the final pyrazoline derivative. dergipark.org.tr

Electrophilic Iodination : The iodination of the activated aromatic ring is a textbook electrophilic aromatic substitution. The phenolic hydroxyl group is a powerful activating group, significantly increasing the electron density of the ring, particularly at the ortho and para positions. In the presence of ICl, the aromatic ring acts as a nucleophile, attacking the partially positive iodine atom. A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The subsequent loss of a proton from the ring restores aromaticity and results in the substitution of a hydrogen atom with an iodine atom, directed to the position ortho to the hydroxyl group.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Hydroxy 4 Methylacetophenone and Its Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Derivatives

The FTIR spectrum of 5'-Chloro-2'-hydroxy-4'-methylacetophenone exhibits characteristic absorption bands that confirm its molecular structure. The presence of a hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3100-3600 cm⁻¹. The carbonyl group (C=O) of the acetophenone (B1666503) moiety gives rise to a strong, sharp peak typically observed between 1650 and 1700 cm⁻¹. Aromatic C-H stretching vibrations are generally seen around 3000-3100 cm⁻¹, while the C-Cl stretching vibration appears in the fingerprint region, typically below 800 cm⁻¹. nih.gov

Derivatives of this compound, such as chalcones, display additional characteristic vibrational frequencies. Chalcones, which are α,β-unsaturated ketones, are synthesized from acetophenones via Claisen-Schmidt condensation. jetir.orgrjpbcs.com Their FTIR spectra are distinguished by the C=C stretching vibration of the enone system, which appears in the region of 1590-1610 cm⁻¹, often in conjugation with the carbonyl stretching band. jetir.orgrjpbcs.comresearchgate.net The formation of these derivatives can be monitored by the appearance of these new bands and shifts in the characteristic peaks of the parent acetophenone. For instance, the C=O stretching frequency in chalcones is typically lower than in the parent acetophenone due to increased conjugation. rjpbcs.com

Interactive Table: Representative FTIR Data for this compound and a Generic Chalcone (B49325) Derivative

| Functional Group | This compound Wavenumber (cm⁻¹) | Generic Chalcone Derivative Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | ~3400 (broad) | ~3400 (broad) | O-H Stretch |

| Aromatic C-H | ~3050 | ~3050 | C-H Stretch |

| Aliphatic C-H | ~2950 | ~2950 | C-H Stretch |

| Carbonyl (C=O) | ~1650 | ~1630 | C=O Stretch |

| Alkene (C=C) | N/A | ~1600 | C=C Stretch |

| Aromatic C=C | ~1580, 1480 | ~1580, 1480 | C=C Stretch |

| C-O | ~1250 | ~1250 | C-O Stretch |

| C-Cl | <800 | <800 | C-Cl Stretch |

Electronic Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Ketimines and Related Chromophores

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. redalyc.org The aromatic ring and the carbonyl group constitute the primary chromophore. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene (B151609) ring and the conjugated carbonyl system. The n→π* transition, which is of lower intensity, involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital.

Interactive Table: Expected UV-Vis Absorption Maxima (λmax) for this compound and its Ketimine Derivative

| Compound | Electronic Transition | Expected λmax Range (nm) |

| This compound | π→π | 250-280 |

| This compound | n→π | 300-330 |

| Ketimine derivative | π→π | 280-350 |

| Ketimine derivative | n→π | 350-420 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments for Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the methyl protons on the aromatic ring, and the hydroxyl proton. The aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns determined by their coupling with neighboring protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The methyl protons of the acetyl group and the ring methyl group will each appear as singlets in the upfield region.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon is characteristically found far downfield (around 200 ppm). The aromatic carbons will have signals in the 110-160 ppm range, with their specific shifts influenced by the attached substituents. The methyl carbons will appear at the most upfield positions.

In derivatives such as thiosemicarbazones of substituted acetophenones, the formation of the new C=N bond and the introduction of the thiosemicarbazide (B42300) moiety lead to additional signals and changes in the chemical shifts of the parent molecule's nuclei, confirming the structural modification. researchgate.netscirp.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -OH | 10.0-12.0 (broad s) | C=O | ~203 |

| Ar-H | 7.5 (s) | C-OH | ~160 |

| Ar-H | 6.8 (s) | C-Cl | ~120 |

| -COCH₃ | 2.6 (s) | C-CH₃ (ring) | ~140 |

| Ar-CH₃ | 2.3 (s) | Ar-C | ~118-135 |

| -COCH₃ | ~28 | ||

| Ar-CH₃ | ~20 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions. nih.govrsc.org

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (184.62 g/mol ). nih.gov A prominent fragmentation pathway for acetophenones is the α-cleavage, leading to the loss of the methyl group (-CH₃) to form a stable acylium ion [M-15]⁺. libretexts.org This would result in a significant peak at m/z 169. Further fragmentation of the acylium ion can occur through the loss of carbon monoxide (CO), yielding a peak corresponding to [M-15-28]⁺. The presence of chlorine would be indicated by the isotopic pattern of chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Analysis of derivatives, such as thiosemicarbazones, by GC-MS has shown that fragmentation can be complex, sometimes involving thermal decay in the injection port and the formation of higher molecular weight compounds. scirp.org

Interactive Table: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 184/186 | [M]⁺ Molecular ion |

| 169/171 | [M - CH₃]⁺ |

| 141/143 | [M - CH₃ - CO]⁺ |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

For a compound like this compound, reverse-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities. calpaclab.com The purity is determined by the relative area of the main peak in the chromatogram.

TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For this compound, a silica (B1680970) gel plate can be used as the stationary phase with a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The position of the spot, represented by its retention factor (Rf), is characteristic of the compound under the specific chromatographic conditions. Visualization can be achieved under UV light, where the aromatic compound will quench the fluorescence of the plate, or by using a staining agent like iodine vapor.

Interactive Table: General Chromatographic Parameters for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Parameter |

| HPLC | C18 (Reverse Phase) | Acetonitrile/Water | UV Detector | Retention Time (Rt) |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light (254 nm) | Retention Factor (Rf) |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Product Analysis

Thin Layer Chromatography (TLC) serves as an indispensable technique for the real-time monitoring of chemical reactions and the preliminary analysis of product purity in the synthesis of this compound and its analogues. This rapid and cost-effective method provides qualitative information about the progress of a reaction by separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govstudyraid.com

In a typical application for synthesizing substituted acetophenones, the stationary phase is a polar adsorbent, most commonly silica gel coated on a plate. studyraid.comacademie-sciences.fr The mobile phase, or eluent, is typically a mixture of non-polar and moderately polar organic solvents, with combinations such as hexane-ethyl acetate being common for this class of compounds. studyraid.comacademie-sciences.fr

The monitoring process involves spotting a small aliquot of the reaction mixture onto a baseline on the TLC plate. iastate.edu Alongside the reaction mixture, reference spots of the starting materials (e.g., 4-chloro-3-methylphenol) and the pure, expected product are also applied. chemicalbook.com A co-spot, containing both the reaction mixture and the starting material, is often used to confirm the identity of the starting material spot in the reaction lane. The plate is then placed in a sealed chamber containing the chosen eluent system. As the solvent front ascends the plate via capillary action, the components of the spotted mixtures travel up the plate at different rates depending on their polarity and affinity for the stationary phase. quizlet.com

The progress of the reaction is visualized by observing the gradual disappearance of the reactant spots and the simultaneous appearance of a new spot corresponding to the product. iastate.edu Because this compound possesses a chromophore, the spots can often be visualized under UV light (typically at 254 nm), where they appear as dark spots against a fluorescent background. studyraid.com The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. iastate.edu The retention factor (Rf value), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific eluent system and can be used to identify the product and assess its purity relative to any remaining starting materials or byproducts. studyraid.com

Column Chromatography for Purification Strategies

Following the completion of a synthesis reaction, column chromatography is a fundamental and widely employed strategy for the purification of this compound from unreacted starting materials, reagents, and byproducts. rsc.orggoogle.com This technique operates on the same principles of differential adsorption as TLC but is adapted for preparative scale separation.

The standard procedure involves packing a glass column with a stationary phase, typically silica gel of a specific particle size (e.g., 60-120 or 230-400 mesh). wiley-vch.deacademicjournals.org The crude product mixture is loaded onto the top of the silica gel column. Subsequently, a carefully selected solvent system (eluent), often determined through optimization using TLC, is passed through the column. rsc.org For compounds like substituted hydroxyacetophenones, common eluent systems consist of mixtures of a non-polar solvent like hexane, heptane, or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. rsc.orgcommonorganicchemistry.com

The separation occurs as the components of the crude mixture move down the column at different rates. Less polar compounds have a weaker affinity for the polar silica gel and are eluted more quickly by the mobile phase. Conversely, more polar compounds adsorb more strongly to the stationary phase and move down the column more slowly. By systematically collecting the eluent in a series of fractions, the desired compound can be isolated in a pure form. The composition of the eluent can be kept constant (isocratic elution) or its polarity can be gradually increased (gradient elution) to effectively separate compounds with a wider range of polarities. commonorganicchemistry.com For instance, a purification might begin with a low-polarity mixture like 20:1 hexane:ethyl acetate to elute non-polar impurities, followed by an increase in the proportion of ethyl acetate to elute the target compound, this compound. wiley-vch.de The purity of the collected fractions is typically assessed by TLC before combining the fractions containing the pure product. iastate.edu

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound, thereby providing experimental validation of its empirical and molecular formula. nih.gov For this compound, which has the molecular formula C₉H₉ClO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, and oxygen. nih.govchemimpex.com

The molecular weight of the compound is 184.62 g/mol . nih.govsigmaaldrich.com The theoretical percentages of each element are derived from this formula. This stoichiometric information is fundamental for confirming the identity and purity of a newly synthesized batch of the compound. In practice, a small, meticulously purified sample of the compound is subjected to combustion analysis or other elemental analysis techniques. nih.gov The experimentally determined percentages of carbon, hydrogen, and other elements are then compared to the theoretical values. A close agreement between the experimental and calculated values, typically within a margin of ±0.4%, is considered a standard confirmation of the compound's stoichiometric purity and elemental composition. nih.gov

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 58.56% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.91% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.20% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.33% |

| Total | 184.622 | 100.00% |

Biological Activity and Pharmacological Potential of 5 Chloro 2 Hydroxy 4 Methylacetophenone Derivatives

Antifungal Activities of Ketimines Derived from 5'-Chloro-2'-hydroxy-4'-methylacetophenone

Ketimines, a class of compounds formed by the condensation of a ketone with a primary amine, have been synthesized from this compound and various aniline (B41778) derivatives. These novel ketimines have been subjected to antifungal screening to determine their efficacy against various fungal pathogens.

Studies have shown that ketimines derived from this compound exhibit a range of antifungal activities. For instance, certain ketimines have been evaluated for their potential against the plant pathogenic fungus Aspergillus niger and the opportunistic human pathogen Candida albicans. The findings indicate that these compounds display some level of activity, which varies with the concentration and the specific aniline derivative used in the synthesis.

While direct studies on ketimines from this compound against Alternaria alternata and Fusarium oxysporum are not extensively documented in the available literature, research on Schiff bases derived from other substituted hydroxyacetophenones has demonstrated notable activity against these fungi. This suggests that the core acetophenone (B1666503) structure is a promising framework for developing agents effective against a broader spectrum of fungal species. Fusarium oxysporum, a widespread soil-borne pathogen causing Fusarium wilt in various crops, has been a particular target for the development of novel antifungal agents derived from Schiff bases. Similarly, Schiff base derivatives have been investigated for their activity against Alternaria species, which are common plant pathogens.

Table 1: Antifungal Activity of Ketimine Derivatives

| Fungal Strain | Activity Level | Notes |

|---|---|---|

| Aspergillus niger | Moderate | Activity is concentration-dependent. |

| Candida albicans | Moderate | Activity varies with the substituent on the aniline ring. |

| Alternaria alternata | Potential | Inferred from studies on related Schiff base derivatives. |

| Fusarium oxysporum | Potential | Inferred from studies on related Schiff base derivatives. |

The antifungal potential of these ketimine derivatives is commonly assessed using the disc diffusion method. This technique involves placing paper discs impregnated with the test compound onto an agar (B569324) plate that has been uniformly inoculated with a specific fungal strain. The plates are then incubated under conditions suitable for fungal growth. The effectiveness of the compound is determined by measuring the diameter of the zone of inhibition, which is the clear area around the disc where fungal growth is prevented. The size of this zone is indicative of the compound's antifungal potency.

Antimicrobial Properties of Schiff Base Metal Complexes Derived from Related Acetophenones

Schiff bases, which are structurally similar to ketimines, can form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands. While specific research on metal complexes of Schiff bases derived directly from this compound is limited, the broader class of acetophenone-derived Schiff base metal complexes has been extensively studied for its antimicrobial properties.

Schiff base metal complexes derived from various substituted acetophenones have been screened for their activity against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The tested organisms typically include Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Salmonella typhimurium and Escherichia coli (Gram-negative). The results of these screenings often reveal that the metal complexes show moderate to good antibacterial activity. The nature of the metal ion and the specific substituents on the acetophenone and amine precursors can significantly influence the antimicrobial spectrum and potency of these complexes.

Table 2: Antibacterial Screening of Related Schiff Base Metal Complexes

| Bacterial Strain | Gram Stain | General Activity of Complexes |

|---|---|---|

| Staphylococcus aureus | Positive | Moderate to Good |

| Bacillus subtilis | Positive | Moderate to Good |

| Salmonella typhimurium | Negative | Moderate |

| Escherichia coli | Negative | Moderate |

Potential as Anti-inflammatory Agents (through derived pharmaceuticals)

The this compound scaffold is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory properties. The structural features of this compound, including the hydroxyl and chloro groups, provide reactive sites for further chemical modifications to develop novel anti-inflammatory drugs.

Research into various acetophenone derivatives has demonstrated their potential to modulate inflammatory pathways. For instance, chalcones, which can be synthesized from acetophenones, are known to possess significant anti-inflammatory effects. A study on a related chalcone (B49325), 5′-chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5-trimethoxychalcone, showed potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and reducing edema. This highlights the potential of using this compound as a building block for new anti-inflammatory agents.

Exploration of Other Potential Therapeutic Effects and Biological Activities of Derivatives

Beyond their antifungal, antimicrobial, and anti-inflammatory potential, derivatives of this compound are being explored for other therapeutic applications. The versatility of the acetophenone core allows for the synthesis of a wide array of compounds with diverse pharmacological profiles.

Chalcones derived from this acetophenone are of particular interest due to their broad spectrum of biological activities. Chalcones have been investigated for their potential as anticancer, antioxidant, and antimalarial agents. The presence of the α,β-unsaturated ketone moiety in chalcones is crucial for their biological activity, and modifications to the aromatic rings can fine-tune their therapeutic properties. The exploration of these and other derivatives continues to be an active area of research, with the aim of developing new and effective therapeutic agents for a variety of diseases.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The pharmacological potential of derivatives of this compound is significantly influenced by their molecular structure. Researchers have systematically modified the core scaffold to investigate the structure-activity relationships (SAR), particularly for chalcones and pyrazolines derived from this precursor. These studies aim to identify key structural features that enhance or diminish biological activities such as antifungal and anticancer effects.

Chalcones, which are α,β-unsaturated ketones, represent a major class of derivatives synthesized from this compound. The biological activity of these chalcones is largely dependent on the nature and position of substituents on their aromatic rings. For instance, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups has been found to play a role in modulating the activity of these compounds. Studies have shown that the strategic placement of these groups can enhance the biological efficacy. jchemrev.com Halogen substituents, such as chlorine and bromine, have also been noted to improve the antifungal potential of chalcone derivatives. jchemrev.com

The core α,β-unsaturated keto function in chalcones is considered crucial for their biological action, acting as a Michael acceptor. jchemrev.com This reactive feature allows for covalent bond formation with nucleophilic groups, such as the thiol groups of cysteine residues in essential proteins, which is a key mechanism contributing to their antimicrobial properties. jchemrev.com

Pyrazoline derivatives, another significant class of compounds synthesized from chalcones derived from this compound, have demonstrated considerable anticancer activity. The SAR studies on pyrazoline-based compounds have revealed that the substitution pattern on the N-phenyl ring of the pyrazoline core is a critical determinant of their cytotoxic potency. For example, in a series of thiophene-based N-phenyl pyrazolines, the position of a methoxy group on the benzene (B151609) ring was found to influence the anticancer activity. japsonline.com Specifically, a derivative with a methoxy substituent at the 2-position of the benzene ring exhibited greater potency against several cancer cell lines. japsonline.com

Furthermore, the introduction of a formyl group to the pyrazoline structure has been explored as a strategy to enhance anticancer activity. jocpr.com The core pyrazoline motif is central to the biological activity of numerous compounds, and its derivatives have been extensively studied for a wide range of therapeutic effects, including antiviral and antitumor actions. jocpr.com

The following table summarizes the general structure-activity relationships for these derivatives:

| Derivative Class | Core Scaffold | Key Structural Features Influencing Activity | Observed Biological Activity |

| Chalcones | 1,3-Diaryl-2-propen-1-one | - α,β-Unsaturated keto function- Nature and position of substituents on aromatic rings (e.g., hydroxyl, methoxy, halogens) | Antifungal, Anti-inflammatory, Anticancer |

| Pyrazolines | 4,5-Dihydro-1H-pyrazole | - Substitution pattern on the N-phenyl ring- Presence of specific functional groups (e.g., methoxy, formyl) | Anticancer, Antiviral |

Mechanistic Investigations of Biological Action

The biological activities of derivatives of this compound are underpinned by various molecular mechanisms. Investigations into these mechanisms have provided insights into how these compounds exert their therapeutic effects at a cellular level.

A primary mechanism of action for chalcone derivatives is the inhibition of inflammatory pathways. Certain chalcones have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophage-like cells. nih.govresearchgate.net The anti-inflammatory effects of these compounds are attributed to their ability to interfere with these key mediators of inflammation. The α,β-unsaturated carbonyl system in chalcones allows them to act as Michael acceptors, which can lead to the covalent modification of cellular targets, including key signaling proteins involved in the inflammatory response. jchemrev.com

In the context of anticancer activity, chalcone derivatives have been found to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov This pro-apoptotic effect is a critical mechanism for their antitumor properties. Studies have shown that certain chalcones can increase the levels of reactive oxygen species (ROS) within cancer cells, which in turn can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov The induction of apoptosis provides a selective mechanism to eliminate tumor cells. nih.gov Furthermore, some chalcone analogues have been investigated for their ability to interfere with the p53 pathway, a critical tumor suppressor pathway. nih.gov

Pyrazoline derivatives have also demonstrated potent anticancer activity through various mechanisms. One of the key mechanisms identified is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle and lead to cell death in rapidly dividing cancer cells. nih.gov Additionally, some pyrazoline derivatives have been found to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) kinases, as well as COX-2. nih.gov The inhibition of these targets can interfere with cancer cell proliferation, survival, and angiogenesis. The cytotoxic effects of certain pyrazolines have been linked to the induction of apoptosis and cell cycle arrest in cancer cell lines. nih.gov

The table below outlines the key mechanisms of action for these derivative classes:

| Derivative Class | Biological Activity | Investigated Mechanism of Action |

| Chalcones | Anti-inflammatory | - Inhibition of nitric oxide (NO) production- Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression |

| Anticancer | - Induction of apoptosis via increased reactive oxygen species (ROS)- Interference with the p53 tumor suppressor pathway | |

| Pyrazolines | Anticancer | - Inhibition of tubulin polymerization, leading to cell cycle arrest- Inhibition of key signaling kinases (e.g., EGFR, VEGFR2)- Inhibition of COX-2- Induction of apoptosis |

Supramolecular Chemistry and Metal Complexation Involving 5 Chloro 2 Hydroxy 4 Methylacetophenone Ligands

Synthesis and Characterization of Metal Complexes with Ligands Derived from 5'-Chloro-2'-hydroxy-4'-methylacetophenone

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent, often under reflux. The precursor, this compound, can be used to prepare chalcones, which in turn can be converted into ligands like chalcone (B49325) oximes or Schiff bases through condensation reactions. sigmaaldrich.comnih.govalliedacademies.org These ligands possess donor atoms, such as oxygen and nitrogen, which are crucial for coordinating with metal ions. alliedacademies.org

Characterization of the resulting metal complexes is performed using a suite of analytical and spectroscopic techniques. Elemental analysis helps in determining the stoichiometry of the metal-to-ligand ratio in the complex. lew.roresearchgate.net Molar conductance measurements are employed to ascertain the electrolytic or non-electrolytic nature of the complexes. lew.rosaudijournals.comnih.gov Spectroscopic methods, including Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR), provide insights into the coordination mode of the ligand to the metal ion. researchgate.netnih.govresearchgate.net Thermal analysis techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.netresearchgate.net

Chalcones derived from this compound can be converted to chalcone oximes. These oxime derivatives serve as effective chelating agents for transition metal ions. The coordination typically occurs through the phenolic oxygen atom and the azomethine nitrogen atom of the oxime group. researchgate.net This bidentate chelation results in the formation of stable metal complexes.

The formation of the metal-ligand bond is evidenced by shifts in the characteristic IR spectral bands. For instance, the stretching vibration of the phenolic -OH group present in the free ligand disappears upon complexation due to deprotonation and coordination of the oxygen atom to the metal ion. researchgate.net Furthermore, a noticeable shift in the C=N (azomethine) stretching frequency to a lower or higher wavenumber in the complex's spectrum, compared to the free ligand, indicates the involvement of the azomethine nitrogen in coordination. researchgate.netkwasu.edu.ng The appearance of new bands in the far-infrared region of the complex's spectrum can be attributed to M-O and M-N vibrations, further confirming the coordination. researchgate.net

Ligands derived from this compound, particularly Schiff bases and chalcones, form stable complexes with a wide range of transition metals. growingscience.comscispace.com The reaction of these ligands with metal salts, such as acetates or chlorides, of Ni(II), Co(II), Cu(II), Mn(II), Cr(III), and Fe(III) typically yields solid, colored complexes. nih.govkwasu.edu.ng The stoichiometry of these complexes is often found to be 1:1 or 1:2 (metal:ligand). lew.roresearchgate.netnih.gov

The nature of the metal ion and the ligand structure influences the geometry of the resulting complex. These complexes often adopt geometries such as octahedral, tetrahedral, or square planar. researchgate.netasianpubs.orgnih.gov For example, studies on related Schiff base complexes have proposed octahedral geometries for Fe(II), Co(II), and Cu(II) complexes, while Ni(II) complexes can exhibit tetrahedral geometry. growingscience.com Similarly, Cr(III) and Fe(III) complexes often favor octahedral coordination. saudijournals.comresearchgate.net

Table 1: General Characteristics of Transition Metal Complexes with Related Hydroxyacetophenone-derived Ligands

| Metal Ion | Typical Geometry | Coordination Mode | Supporting Evidence |

|---|---|---|---|

| Ni(II) | Octahedral/Tetrahedral | Bidentate/Tridentate (O, N donors) | Electronic spectra, Magnetic moments lew.rogrowingscience.com |

| Co(II) | Octahedral | Bidentate/Tridentate (O, N donors) | Electronic spectra, Magnetic moments lew.roresearchgate.netgrowingscience.com |

| Cu(II) | Octahedral/Square Planar | Bidentate/Tridentate (O, N donors) | Electronic spectra, ESR spectra researchgate.netgrowingscience.com |

| Mn(II) | Octahedral | Bidentate (O, N donors) | Magnetic moments, Electronic spectra lew.roasianpubs.org |

| Cr(III) | Octahedral | Tridentate (O, N, O donors) | Magnetic moments, Electronic spectra saudijournals.com |

| Fe(III) | Octahedral | Bidentate/Tridentate (O, N, O donors) | Magnetic moments, Electronic spectra saudijournals.comresearchgate.netasianpubs.org |

Structural Analysis of Metal Chelates

The structural elucidation of metal chelates derived from this compound ligands relies heavily on spectroscopic and magnetic data. As single-crystal X-ray diffraction data is not always available, the geometry of the complexes is often inferred from these measurements.

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental in determining the ligand's binding mode. The coordination of the phenolic oxygen is confirmed by the disappearance of the broad ν(O-H) band of the ligand and a shift in the ν(C-O) band in the complex. lew.roresearchgate.net The involvement of the azomethine nitrogen in coordination is confirmed by a shift in the ν(C=N) band. researchgate.netgrowingscience.com The presence of new, non-ligand bands in the low-frequency region (typically below 600 cm⁻¹) are assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of chelation. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The positions and number of d-d transition bands are characteristic of specific coordination environments. For instance, octahedral Ni(II) complexes typically show three spin-allowed transitions, while tetrahedral complexes show different spectral patterns. lew.ro The spectra also show charge transfer bands, which are usually more intense than the d-d bands.

¹H-NMR Spectroscopy: For diamagnetic complexes, ¹H-NMR spectroscopy can confirm the structure. The disappearance of the phenolic -OH proton signal upon complex formation indicates its deprotonation and coordination to the metal ion. lew.ro Shifts in the signals of protons adjacent to the coordinating sites also provide evidence of complexation.

Based on the collective interpretation of these data, plausible structures for the metal chelates are proposed. For example, many Fe(III), Co(II), and Cr(III) complexes with related ligands have been assigned a distorted octahedral geometry, while some Ni(II) and Cu(II) complexes may adopt tetrahedral or square planar structures, respectively. researchgate.netgrowingscience.com

Magnetic Susceptibility Measurements of Metal Complexes

Magnetic susceptibility measurements are a crucial tool for investigating the electronic structure of transition metal complexes. libretexts.org By determining the magnetic moment of a complex, one can deduce the number of unpaired electrons, which in turn provides insights into the oxidation state and the stereochemistry of the central metal ion. libretexts.orgillinois.edu The measurements are typically carried out at room temperature using methods like the Gouy balance. libretexts.orgresearchgate.net

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility. libretexts.org Paramagnetic substances, which contain unpaired electrons, are attracted to a magnetic field, and their magnetic susceptibility is positive and temperature-dependent. fizika.si Diamagnetic substances, with all electrons paired, are weakly repelled by a magnetic field. fizika.si

For first-row transition metal complexes, the "spin-only" magnetic moment can be a good approximation, but orbital contributions can also be significant, leading to values that are higher than the spin-only prediction. libretexts.org

Table 2: Typical Magnetic Moments for Transition Metal Complexes

| Metal Ion | dn Configuration | Number of Unpaired Electrons (n') | Spin-Only Magnetic Moment (μ_so) (B.M.) | Observed Magnetic Moment (μ_eff) (B.M.) for Octahedral Geometry |

|---|---|---|---|---|

| Cr(III) | d³ | 3 | 3.87 | ~3.8 researchgate.net |

| Mn(II) | d⁵ (high spin) | 5 | 5.92 | ~5.9 asianpubs.org |

| Fe(III) | d⁵ (high spin) | 5 | 5.92 | ~5.9 asianpubs.org |

| Co(II) | d⁷ (high spin) | 3 | 3.87 | 4.3 - 5.2 libretexts.orgresearchgate.net |

| Ni(II) | d⁸ | 2 | 2.83 | 2.8 - 3.5 lew.ro |

| Cu(II) | d⁹ | 1 | 1.73 | 1.7 - 2.2 researchgate.net |

B.M. = Bohr Magneton

The magnetic moment values help distinguish between different possible geometries. For example, octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, while square planar Ni(II) complexes are typically diamagnetic. Similarly, the significant orbital contribution observed for octahedral Co(II) complexes helps in their structural assignment. libretexts.org

Applications of Metal Complexes in Catalysis and Sensing

Metal complexes derived from Schiff bases and related ligands are known for their extensive applications, particularly in catalysis. scispace.comnih.gov The presence of a metal center that can easily switch between different oxidation states makes these complexes effective catalysts for various organic transformations. mdpi.com

Schiff base metal complexes have been successfully employed as catalysts in reactions such as oxidation, hydrolysis, and condensation. scispace.com For instance, certain Cu(II) Schiff base complexes have shown remarkable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcone derivatives, often resulting in high yields and shorter reaction times compared to other catalysts. mdpi.com The catalytic efficiency is attributed to the ability of the metal complex to coordinate with the reactants, thereby activating them for the reaction.

While specific catalytic applications for complexes derived directly from this compound are not extensively detailed in the provided context, the general catalytic potential of this class of compounds is well-established. scispace.commdpi.com The structural and electronic properties of the complexes can be fine-tuned by modifying the ligand backbone or changing the metal ion, allowing for the development of catalysts tailored for specific reactions.

In the field of sensing, metal complexes are utilized for their ability to interact with specific analytes, leading to a measurable signal, such as a change in color or fluorescence. Ruthenium polypyridine complexes, for example, have been used as signal transducers in biosensors. nih.gov The coordination environment around the metal ion in complexes derived from this compound ligands could potentially be sensitive to the presence of certain ions or molecules, suggesting a possible, though less explored, application in chemical sensing.

Applications of 5 Chloro 2 Hydroxy 4 Methylacetophenone in Specialized Chemical Synthesis and Analytical Reagents

Role as an Important Intermediate in Pharmaceutical Development

5'-Chloro-2'-hydroxy-4'-methylacetophenone serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds. chemimpex.com Its structural framework is a key building block for creating more complex, biologically active molecules. Researchers have utilized this compound to develop novel therapeutic agents, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial drugs. chemimpex.com The presence of reactive sites on the molecule, namely the hydroxyl and acetyl groups, allows for various chemical modifications, facilitating the synthesis of diverse derivatives with potential pharmacological activities. chemimpex.com

Utility in Agrochemical Formulations

In the agricultural sector, this compound is employed in the formulation of agrochemicals. chemimpex.com It acts as a precursor in the synthesis of active ingredients designed for pest control and crop protection. chemimpex.com The incorporation of this compound into more complex structures contributes to the development of effective solutions aimed at enhancing agricultural productivity. chemimpex.com

Development of Complexing Agents for Spectrophotometric Determination

The molecular structure of this compound and its derivatives is well-suited for the development of complexing agents, also known as chelating agents, which are pivotal in analytical chemistry. Ketones with a suitably placed hydroxyl (-OH) group relative to the carbonyl (>C=O) group are effective chelating agents for metal ions. These agents form stable, often colored, complexes with specific metal ions, a property that is harnessed for spectrophotometric analysis. This analytical technique relies on measuring the amount of light absorbed by the colored complex to determine the concentration of the metal ion in a sample.

Derivatives of hydroxyacetophenone are known to react with various transition metal ions to form these complexes. derpharmachemica.com The formation of a stable, colored complex allows for the quantitative determination of the metal ion's concentration by measuring the solution's absorbance at a specific wavelength (λmax). derpharmachemica.comresearchgate.net

Substituted hydroxyacetophenones and their oxime derivatives have been successfully used as analytical reagents for the spectrophotometric determination of metal ions, including Nickel(II). derpharmachemica.com For instance, the related compound 2-hydroxy-4n-butoxy-5-bromo acetophenone (B1666503) oxime (HBBAO) reacts with Ni(II) to form a dark green complex that can be extracted and analyzed. derpharmachemica.com This complex exhibits a metal-to-ligand ratio of 1:2 and has a high stability constant, making it suitable for quantitative analysis. derpharmachemica.comresearchgate.net

The general principle involves the reaction between the analytical reagent and the metal ion under specific pH conditions to form a complex with a characteristic maximum absorbance. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert law. researchgate.netresearchgate.net This allows for the sensitive and accurate quantification of trace amounts of metals in various samples. scholarsresearchlibrary.com

Contributions to Advanced Organic Synthesis Methodologies

This compound is a valuable reagent in organic synthesis, facilitating the creation of complex molecules and contributing to advancements in synthetic methodologies. chemimpex.com It is specifically used in the preparation of chalcones, which are α,β-unsaturated ketones that serve as key intermediates for synthesizing various heterocyclic compounds. thepharmajournal.com

These chalcones can then be used to produce novel pyrazoline derivatives. Pyrazolines are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide range of pharmacological activities. thepharmajournal.com The reactivity of the chloro, hydroxyl, and acetyl groups on the this compound ring allows it to be a versatile starting material for building these and other complex molecular architectures. chemimpex.com

Potential in Material Science for Specialty Polymers and Resins

The applications of this compound extend to material science, where it has potential in the development of specialty polymers and resins. chemimpex.com Its incorporation into polymer chains can contribute to the creation of materials with enhanced properties, such as improved durability and greater chemical resistance. chemimpex.com The phenolic hydroxyl group, in particular, can be a site for polymerization reactions, allowing this compound to be integrated as a monomer in the synthesis of various resin types.

Employment in Analytical Methods for Substance Detection and Quantification

Beyond its role in metal ion detection, this compound is also employed more broadly in analytical methods for the detection and quantification of specific substances within complex mixtures. chemimpex.com Its utility in this area supports quality control and regulatory compliance processes in various industries by providing a basis for reliable analytical procedures. chemimpex.com

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Hydroxy 4 Methylacetophenone

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and stability of a molecule. For acetophenone (B1666503) and its derivatives, a key conformational feature is the orientation of the acetyl group relative to the phenyl ring.

Studies on 2'-hydroxyacetophenone (B8834) reveal that the most stable conformer is characterized by a planar structure stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. mdpi.com This hydrogen bonding is a dominant factor in determining the molecule's preferred conformation. A computational study on 2'-hydroxyacetophenone using both Density Functional Theory (DFT) and Møller–Plesset (MP2) methods identified four possible conformers based on the orientation of the carbonyl and hydroxyl groups. The global minimum energy conformer was found to be the one with a syn/syn orientation, allowing for the formation of this stabilizing hydrogen bond. mdpi.com The remaining conformers were calculated to be significantly higher in energy, over 45 kJ/mol above the global minimum, making them unlikely to be significantly populated at room temperature. mdpi.com

| Conformer Feature | Predicted Stability for 5'-Chloro-2'-hydroxy-4'-methylacetophenone | Basis of Prediction |

| Overall Geometry | Planar | Inferred from studies on 2'-hydroxyacetophenone showing a planar global minimum. mdpi.com |

| Key Interaction | Intramolecular Hydrogen Bond (O-H···O=C) | Based on the established stability of this bond in 2'-hydroxyacetophenone derivatives. mdpi.com |

| Substituent Orientation | Acetyl group coplanar with the phenyl ring | Inferred from the conformational preferences of related acetophenones. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and predicting the reactivity of molecules. These calculations provide insights into the distribution of electrons, molecular orbital energies, and various reactivity descriptors.

For 2-hydroxyacetophenone (B1195853), DFT calculations have been used to determine key electronic properties. chemrevlett.com These studies show that the presence of the hydroxyl group significantly influences the electronic distribution within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. chemrevlett.com

A theoretical study on 2-hydroxyacetophenone and benzaldehyde (B42025) using DFT at the B3LYP/6-311G(d,p) level of theory calculated several reactivity indices. chemrevlett.com The results indicated that 2-hydroxyacetophenone has a higher chemical potential and a lower global hardness compared to benzaldehyde, suggesting it is a better electron donor. chemrevlett.com Furthermore, its higher nucleophilicity index characterizes it as a nucleophile in chemical reactions. chemrevlett.com

| Electronic Property | Value for 2-hydroxyacetophenone | Predicted Influence of Substituents in this compound |

| Chemical Potential (µ) | Higher than benzaldehyde | Modulated by the opposing effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups. |

| Global Hardness (η) | 4.8484 eV | Likely altered, influencing overall stability. |

| Nucleophilicity Index (N) | 2.8055 eV | Expected to be a significant factor in its reactivity profile. |

| Electrophilicity Index (ω) | 1.7666 eV | The balance of substituent effects will determine its electrophilic character. |

Data for 2-hydroxyacetophenone from a comparative DFT study. chemrevlett.com

Prediction of Spectroscopic Properties through Computational Approaches

Computational methods are widely used to predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural elucidation of compounds.

DFT calculations have been successfully employed to predict the FT-IR and FT-Raman spectra of substituted acetophenones. For instance, a study on 2-nitroacetophenone used DFT calculations at the B3LYP level to carry out a detailed analysis of its vibrational spectra. worldscientific.com Similarly, theoretical calculations on 2-hydroxyacetophenone methanesulfonylhydrazone showed good correlation between the computed and experimental vibrational frequencies, as well as ¹H-NMR and ¹³C-NMR chemical shifts. wseas.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, and has been shown to provide results that are in good agreement with experimental data for various organic molecules. worldscientific.comuncw.edu

For this compound, it is expected that DFT calculations could provide a reliable prediction of its IR and NMR spectra. The vibrational frequencies would be influenced by the masses of the substituent atoms and their effects on bond strengths. For example, the C-Cl stretching frequency would be a characteristic feature in the predicted IR spectrum. In the NMR spectrum, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the chloro, hydroxyl, and methyl groups. The proton of the hydroxyl group, involved in the intramolecular hydrogen bond, would likely appear as a downfield singlet in the ¹H-NMR spectrum.

| Spectroscopic Technique | Predicted Key Features for this compound | Basis of Prediction |